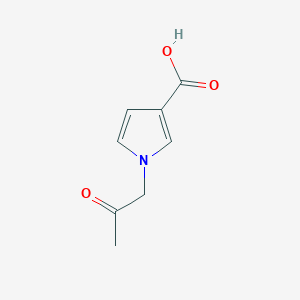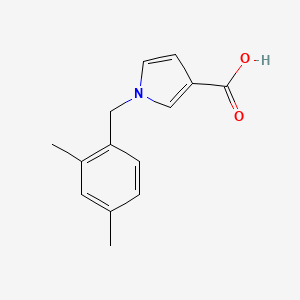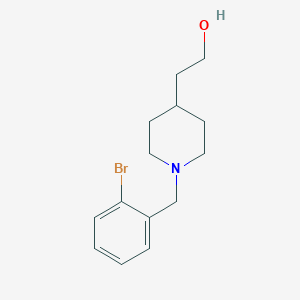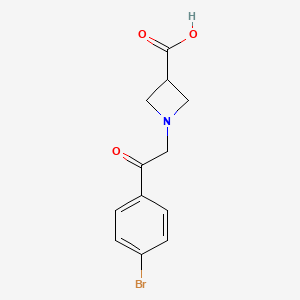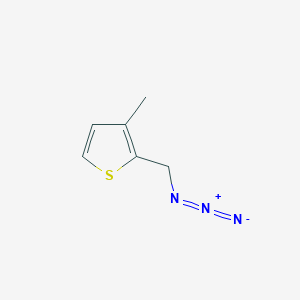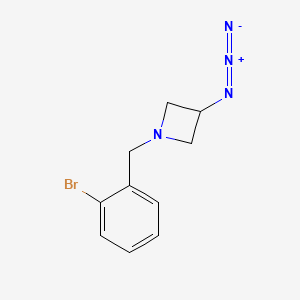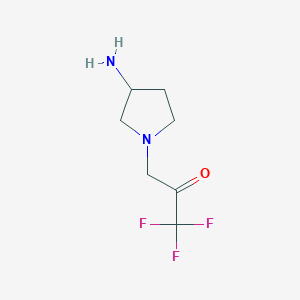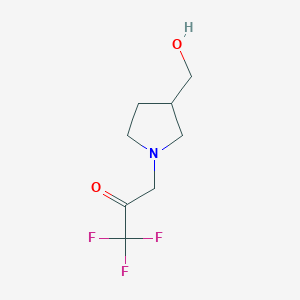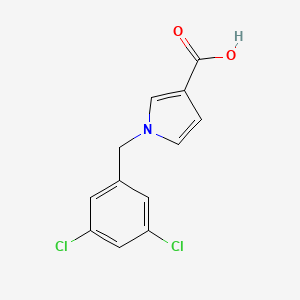
(3-azidoazetidin-1-yl)(1H-imidazol-5-yl)methanone
Vue d'ensemble
Description
(3-azidoazetidin-1-yl)(1H-imidazol-5-yl)methanone is a compound that contains an imidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .Molecular Structure Analysis
The molecular weight ofThis compound is 192.18 g/mol. Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Chemical Reactions Analysis
Imidazole is amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique
Tubulin Polymerization Inhibitors
Compounds with imidazole derivatives, similar to the structure of interest, have been synthesized and evaluated for their antiproliferative activity on selected human cancer cell lines. For instance, a series of conjugates showed considerable cytotoxicity against prostate, lung, cervical, and breast cancer cell lines. These compounds inhibit microtubule assembly formation, indicating potential applications in cancer therapy (Mullagiri et al., 2018).
Synthesis of Imidazole Derivatives
Research on the synthesis of new imidazole derivatives containing β-lactam rings reveals the chemical versatility and potential pharmaceutical applications of such compounds. These studies highlight the methodologies for synthesizing compounds with imidazole rings, which could be relevant for developing new therapeutic agents (Askar et al., 2016).
Antimicrobial and Antitumor Activities
Various imidazole derivatives have been synthesized and characterized for their antimicrobial properties, aiming to develop broad-spectrum antibiotics. The studies involve binding mode analysis and predictive ADME (Absorption, Distribution, Metabolism, and Excretion) studies to identify compounds with high antibacterial activity, suggesting potential applications in combating microbial resistance (Chandra et al., 2020).
Energetic Materials Research
Imidazole and related compounds have been explored for their applications in nitrogen-rich gas generators. The energetic properties of such compounds, including their heats of formation and detonation velocities, are of interest for applications in propellants and explosives, showcasing the versatility of imidazole-based compounds in various scientific and industrial fields (Srinivas et al., 2014).
Mécanisme D'action
Target of action
Imidazole derivatives are known to interact with a variety of biological targets. For instance, they can bind to enzymes, receptors, and other proteins, influencing their function .
Mode of action
The exact mode of action would depend on the specific target. Generally, imidazole derivatives can act as inhibitors or activators of their target proteins, altering their activity .
Biochemical pathways
Imidazole derivatives can influence various biochemical pathways depending on their specific targets. For example, they can affect signal transduction pathways, metabolic pathways, and more .
Pharmacokinetics
The pharmacokinetic properties of imidazole derivatives can vary widely. Factors such as solubility, stability, and molecular size can influence their absorption, distribution, metabolism, and excretion .
Result of action
The molecular and cellular effects of imidazole derivatives can be diverse, ranging from changes in cell signaling to alterations in metabolic processes .
Action environment
The action of imidazole derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
Orientations Futures
Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that (3-azidoazetidin-1-yl)(1H-imidazol-5-yl)methanone and similar compounds could have potential applications in drug development.
Propriétés
IUPAC Name |
(3-azidoazetidin-1-yl)-(1H-imidazol-5-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6O/c8-12-11-5-2-13(3-5)7(14)6-1-9-4-10-6/h1,4-5H,2-3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBFCLDZXZRKOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CN=CN2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



